Fmoc-Dbz(o-Boc)-OH

Catalog No.
S6577965
CAS No.
1823479-63-5
M.F
C27H26N2O6
M. Wt
474.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Dbz(o-Boc)-OH

CAS Number

1823479-63-5

Product Name

Fmoc-Dbz(o-Boc)-OH

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

InChI

InChI=1S/C27H26N2O6/c1-27(2,3)35-26(33)28-22-13-12-16(24(30)31)14-23(22)29-25(32)34-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-14,21H,15H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)

InChI Key

OTQYPLBJEKXEKZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Dbz(o-Boc)-OH, also known as 3-(Fmoc-amino)-4-(Boc-amino)-benzoic acid, is a compound utilized primarily in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on one amino group and a tert-butoxycarbonyl (Boc) protecting group on another. This dual protection strategy is advantageous for synthesizing peptide thioesters via solid-phase peptide synthesis (SPPS), particularly by preventing over-acylation and minimizing side reactions such as benzimidazolinone formation, which can occur with other protecting groups .

Fmoc-Dbz(o-Boc)-OH functions as a bifunctional linker during Fmoc-SPPS. The Fmoc group ensures controlled chain growth by protecting the N-terminus of the growing peptide. The o-Boc group on Dbz selectively protects one amine, allowing the other amine to participate in peptide bond formation. Finally, the remaining free amine on Dbz serves as a platform for subsequent thioester formation, enabling further conjugation reactions with thiol-containing molecules [, ].

  • Fmoc and TFA used in peptide synthesis can be irritating to the skin and eyes. Standard laboratory practices for handling organic solvents and corrosive chemicals should be followed [, ].

Fmoc-Dbz(o-Boc)-OH participates in several key reactions during peptide synthesis:

  • Coupling Reactions: It is commonly used in coupling reactions to form peptide bonds. The Fmoc group is removed under basic conditions, allowing the free amine to react with activated carboxylic acids.
  • Thioester Formation: The compound acts as a precursor for generating thioester peptides through native chemical ligation (NCL), where the Dbz moiety can be activated for subsequent thiolysis, yielding thioester intermediates .
  • Deprotection Reactions: The Fmoc and Boc groups can be selectively removed using piperidine and trifluoroacetic acid (TFA), respectively, facilitating the stepwise assembly of peptides .

While Fmoc-Dbz(o-Boc)-OH itself may not exhibit direct biological activity, its derivatives play significant roles in biochemical research and drug development. Compounds derived from this structure are often involved in the synthesis of biologically active peptides and proteins, which can have therapeutic applications. The ability to create thioester peptides allows for the study of protein interactions and enzymatic functions in various biological systems .

The synthesis of Fmoc-Dbz(o-Boc)-OH typically involves:

  • Protection of Amino Groups: Starting from 3,4-diaminobenzoic acid, the amino groups are protected using Fmoc-OSu for the fluorenylmethoxycarbonyl group and Boc anhydride for the tert-butoxycarbonyl group.
  • Purification: The resulting product is purified through precipitation and chromatography techniques to ensure high purity suitable for further applications in peptide synthesis .
  • Solid-Phase Peptide Synthesis: This compound can be incorporated into solid-phase synthesis protocols, allowing for efficient assembly of peptides with controlled sequences and structures .

Fmoc-Dbz(o-Boc)-OH is primarily employed in:

  • Peptide Synthesis: It serves as a building block in the construction of complex peptides and proteins through solid-phase methods.
  • Native Chemical Ligation: The compound's ability to form thioesters makes it valuable for NCL, facilitating the joining of peptide segments to create larger polypeptides or proteins .
  • Research Tools: Derivatives of this compound are used in studies of protein interactions, enzyme activity assays, and the development of therapeutic peptides .

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

474.17908655 g/mol

Monoisotopic Mass

474.17908655 g/mol

Heavy Atom Count

35

Dates

Last modified: 11-23-2023

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